molecular formula C6H11Cl2N3 B2508366 2-(Aminomethyl)pyridin-4-amine dihydrochloride CAS No. 2137987-01-8

2-(Aminomethyl)pyridin-4-amine dihydrochloride

Cat. No.: B2508366
CAS No.: 2137987-01-8
M. Wt: 196.08
InChI Key: FWHIOZQGXXMYDB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in organic synthesis and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridin-4-amine dihydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon . The reaction is carried out under controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)pyridin-4-amine dihydrochloride is unique due to its specific structure, which allows it to form stable coordination complexes and participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-6-3-5(8)1-2-9-6;;/h1-3H,4,7H2,(H2,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIOZQGXXMYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137987-01-8
Record name 2-(aminomethyl)pyridin-4-amine dihydrochloride
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